Heterophyllin B is a cyclic peptide derived from the plant Pseudostellaria heterophylla, recognized for its potential therapeutic properties, particularly in anti-inflammatory and anticancer applications. This compound belongs to a class of natural products known as cyclic peptides, which are characterized by their unique ring structures that contribute to their biological activity.
Heterophyllin B is primarily extracted from the tuberous roots of Pseudostellaria heterophylla, a traditional Chinese medicinal herb. This plant has been utilized in traditional medicine for its various health benefits, including immune enhancement and anti-inflammatory effects. Recent studies have focused on elucidating the biosynthetic pathways and genetic mechanisms involved in the production of Heterophyllin B within the plant.
Heterophyllin B is classified as a cyclic peptide, specifically a ribosomally synthesized and post-translationally modified peptide (RiPP). It falls under the category of plant cyclic peptides, which are known for their diverse structural features and bioactivities.
The synthesis of Heterophyllin B involves several key steps, primarily focusing on the identification and manipulation of precursor genes. The precursor gene prePhHB has been identified as crucial for the biosynthesis of Heterophyllin B.
The extraction process typically involves drying plant samples, followed by solvent extraction with ethanol, and purification using HPLC. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Heterophyllin B features a unique cyclic structure that contributes to its biological activity. The core peptide sequence is identified as IFGGLPPP, which plays a significant role in its interaction with biological targets.
The molecular formula of Heterophyllin B is C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 318.37 g/mol. Spectroscopic data obtained from NMR and mass spectrometry provide insights into its structural characteristics, confirming its cyclic nature and functional groups.
Heterophyllin B undergoes various chemical reactions that can influence its biological activity. These include:
The stability of Heterophyllin B can be assessed through stress testing under various pH levels and temperatures to determine its shelf-life and efficacy in pharmaceutical applications.
The mechanism of action of Heterophyllin B involves modulation of inflammatory pathways and immune responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-1 beta in response to lipopolysaccharide stimulation.
Research has shown that treatment with Heterophyllin B leads to reduced nitric oxide production and decreased levels of reactive oxygen species in cellular models, suggesting an antioxidant effect that contributes to its anti-inflammatory properties .
Heterophyllin B has several scientific uses:
Heterophyllin B (HB) is a naturally occurring cyclic octapeptide with the molecular formula C₄₀H₅₈N₈O₈ and a molecular weight of 778.94 g/mol. Its structure features a rigid cyclic backbone formed by eight amino acids (Ile/Leu-Phe-Gly-Gly-Pro-Pro-Pro-Ile) connected through peptide bonds, creating a stable ring system critical for its bioactivity [2] [9]. The peptide contains both proteinogenic (e.g., proline, glycine) and non-proteinogenic amino acids arranged in a specific sequence: Cyclo(glycylglycyl-L-isoleucyl-L-prolyl-L-prolyl-L-prolyl-L-isoleucyl-L-phenylalanyl). This configuration results in a compact three-dimensional structure stabilized by intramolecular hydrogen bonding and hydrophobic interactions, contributing to its resistance to enzymatic degradation [5] [8]. The compound's stereochemistry is defined by multiple chiral centers, with the isomeric form identified as (3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.0³,⁷.0⁹,¹³]tritriacontane-2,8,14,17,20,23,26,29-octone [9]. Heterophyllin B appears as a white to off-white solid with moderate lipophilicity (XLogP: 2.30), and demonstrates optimal solubility in DMSO (100 mg/mL) [2] [8].
Table 1: Fundamental Molecular Properties of Heterophyllin B
Property | Value |
---|---|
Molecular Formula | C₄₀H₅₈N₈O₈ |
Molecular Weight | 778.94 g/mol |
CAS Registry Number | 145459-19-4 |
Appearance | White to off-white solid |
Solubility | Soluble in DMSO; sparingly soluble in water |
Topological Polar Surface Area | 206 Ų |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 8 |
Table 2: Structural Characteristics of Heterophyllin B
Feature | Description |
---|---|
Cyclic Architecture | Single-ring octapeptide backbone |
Key Amino Acids | Gly-Gly-Ile-Pro-Pro-Pro-Ile-Phe |
Stabilizing Interactions | Intramolecular H-bonding; hydrophobic packing |
Chiral Centers | Multiple defined stereocenters |
Benzyl Moiety | Contributed by phenylalanine residue |
Heterophyllin B is exclusively isolated from the tuberous roots of Pseudostellaria heterophylla (Miq.) Pax, commonly known as "Prince Ginseng" or "Tai Zi Shen." This perennial herb belongs to the Caryophyllaceae family and thrives in the mountainous regions of Eastern and Southern China, particularly in Fujian, Guizhou, and Anhui provinces [4] [7] [10]. The plant grows optimally in cool, humid environments with well-drained sandy soils at altitudes between 800-1,200 meters. P. heterophylla has been classified as a "superior tonic" in traditional Chinese medicine (TCM) for over 500 years, primarily harvested in autumn when cyclopeptide concentrations peak [10]. The tuberous roots, which resemble small ginseng roots, contain 0.02-0.05% HB by dry weight, making it one of the plant's characteristic bioactive markers used for quality control in pharmacopeial standards (Chinese Pharmacopoeia, 2010) [8] [10]. Modern extraction protocols involve ethanol or methanol extraction followed by chromatographic purification, with advanced techniques like LC-ESI-MS/MS employed for quantification [8] [10]. The biosynthesis occurs via ribosomal synthesis, where the precursor gene prePhHB encodes a linear peptide that undergoes enzymatic cyclization to form the mature cyclic structure [10].
Pseudostellaria heterophylla has been documented in classical TCM texts since the Ming Dynasty (1368-1644 CE), notably in the Compendium of Materia Medica (Ben Cao Gang Mu), where it was prescribed for Qi deficiency syndromes and "spleen-lung harmonization" [4] [7]. Historical records describe its use in treating asthenia after illness, anorexia in children, spontaneous sweating, and chronic cough. The 17th-century medical text Supplement to the Compendium of Materia Medica (Ben Cao Gang Mu Shi Yi) specifically highlighted its application for "tonifying the spleen and nourishing the stomach" [10]. Ethnopharmacological studies in Fujian province document traditional preparation methods involving decoctions of dried roots (3-9g) often combined with Astragalus membranaceus or Dioscorea opposita to enhance Qi-tonifying effects [7]. HB's establishment as a quality control marker in the 2010 Chinese Pharmacopoeia formalized its importance in modern TCM standardization [8] [10]. Contemporary pharmacological validation has expanded its applications far beyond traditional uses, with research demonstrating neuroprotective, anticancer, anti-inflammatory, and immunomodulatory activities [3] [4] [7].
Table 3: Traditional and Modern Applications of P. heterophylla and Heterophyllin B
Context | Application | Biological Basis |
---|---|---|
Traditional Use | Spleen deficiency syndrome | Not documented historically |
Traditional Use | Fatigue recovery after illness | Not documented historically |
Traditional Use | Pediatric anorexia | Not documented historically |
Modern Application | Cognitive enhancement | Neurite outgrowth; synaptic plasticity [3] |
Modern Application | Anti-inflammatory interventions | AMPK activation; cytokine modulation [4] |
Modern Application | Esophageal cancer adjunct therapy | PI3K/AKT pathway inhibition [8] |
Table 4: Key Research Milestones for Heterophyllin B
Year | Milestone | Significance |
---|---|---|
1995 | First isolation from P. heterophylla | Structural identification [10] |
2006 | In vitro biosynthesis demonstration | Confirmed ribosomal synthesis pathway [10] |
2016 | Anticancer mechanism elucidation | PI3K/AKT/β-catenin pathway inhibition [8] |
2021 | Cognitive enhancement validation | Neurite regeneration evidence [3] |
2022 | AMPK-mediated anti-colitis mechanism | Gut microbiota modulation [4] |
2024 | Cosmetic application (Clariant's CycloRetin™) | Natural retinol alternative [6] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: